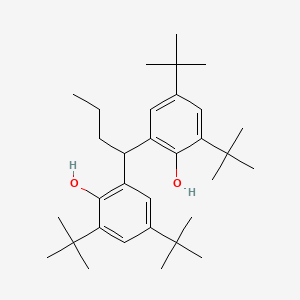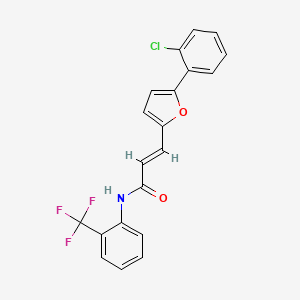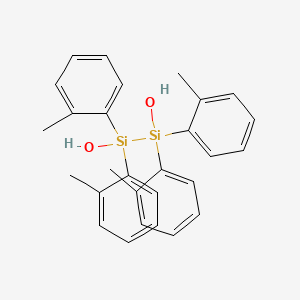
1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline is a complex organic compound with the molecular formula C20H18N4O2. It is characterized by the presence of a tetrahydroquinoline core substituted with a methyl group and a nitrophenylazo group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline typically involves the azo coupling reaction between 1-methyl-1,2,3,4-tetrahydroquinoline and 4-nitrobenzenediazonium chloride. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt and its subsequent coupling with the tetrahydroquinoline derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Reduction of the nitro group: results in the formation of 1-Methyl-6-(4-aminophenylazo)-1,2,3,4-tetrahydroquinoline.
Reduction of the azo group: leads to the formation of 1-Methyl-6-(4-aminophenyl)-1,2,3,4-tetrahydroquinoline.
科学研究应用
1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline is primarily based on its ability to interact with biological molecules. The nitrophenylazo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s molecular targets and pathways are still under investigation, but it is believed to affect cellular signaling pathways and enzyme activities.
相似化合物的比较
- 1-Methyl-6-(4-aminophenylazo)-1,2,3,4-tetrahydroquinoline
- 1-Methyl-6-(4-aminophenyl)-1,2,3,4-tetrahydroquinoline
- 1-Methyl-6-(4-nitrophenyl)-1,2,3,4-tetrahydroquinoline
Comparison: 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both nitro and azo functional groups, which confer distinct chemical reactivity and biological activity. In contrast, similar compounds with only one of these functional groups may exhibit different properties and applications.
属性
CAS 编号 |
79579-23-0 |
|---|---|
分子式 |
C16H16N4O2 |
分子量 |
296.32 g/mol |
IUPAC 名称 |
(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C16H16N4O2/c1-19-10-2-3-12-11-14(6-9-16(12)19)18-17-13-4-7-15(8-5-13)20(21)22/h4-9,11H,2-3,10H2,1H3 |
InChI 键 |
JAMJMXOIUFLMNT-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC2=C1C=CC(=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline](/img/structure/B11939029.png)




![5-(4-{[(3-chlorophenyl)methyl]amino}-2-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}quinazolin-6-yl)-1-methylpyridin-2(1H)-one](/img/structure/B11939089.png)





![8-N-[(2R)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B11939136.png)

![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)
